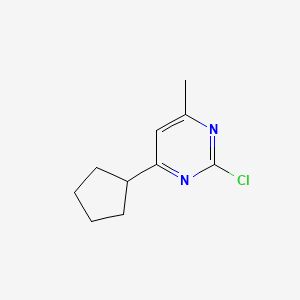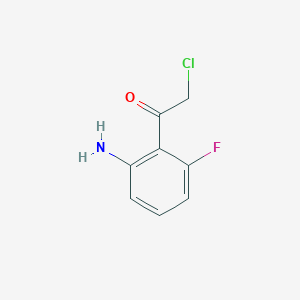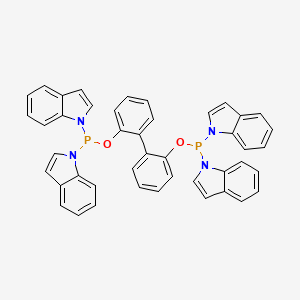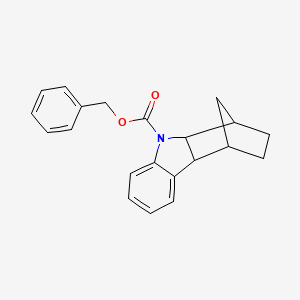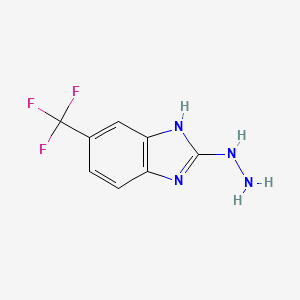
1H-Benzimidazole, 2-hydrazinyl-6-(trifluoromethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole is a chemical compound known for its unique structural properties and potential applications in various fields. It contains a benzimidazole core substituted with a hydrazino group at the second position and a trifluoromethyl group at the fifth position. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Hydrazination: The final step involves the introduction of the hydrazino group at the second position of the benzimidazole ring. This can be achieved by reacting the intermediate compound with hydrazine hydrate under controlled conditions.
Industrial Production Methods
Industrial production methods for 2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学研究应用
2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The trifluoromethyl group enhances the compound’s stability and interaction with biological targets, contributing to its overall biological activity.
相似化合物的比较
Similar Compounds
- 2-Hydrazino-5-(trifluoromethyl)pyridine
- 2-Hydrazino-5-(trifluoromethyl)benzene
- 2-Hydrazino-5-(trifluoromethyl)quinoline
Uniqueness
2-Hydrazino-5-(trifluoromethyl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct chemical and biological properties compared to other similar compounds
属性
分子式 |
C8H7F3N4 |
|---|---|
分子量 |
216.16 g/mol |
IUPAC 名称 |
[6-(trifluoromethyl)-1H-benzimidazol-2-yl]hydrazine |
InChI |
InChI=1S/C8H7F3N4/c9-8(10,11)4-1-2-5-6(3-4)14-7(13-5)15-12/h1-3H,12H2,(H2,13,14,15) |
InChI 键 |
CYZDZCLLZWQLJE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2'-(Benzyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12853132.png)
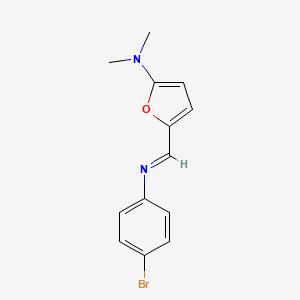
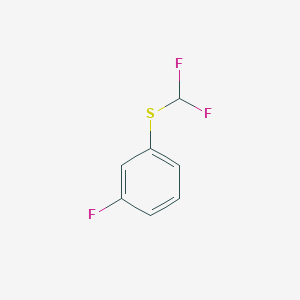
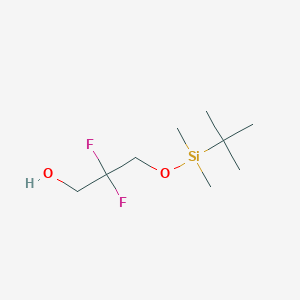

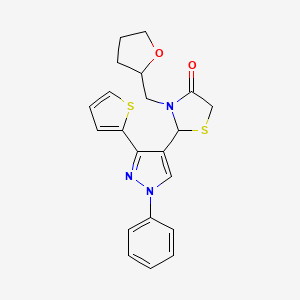
![[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium](/img/structure/B12853179.png)
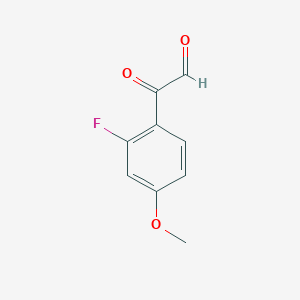
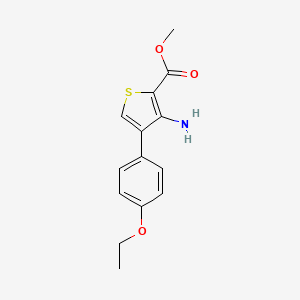
![3-(5-Nitro-2-{[5-(trifluoromethyl)-2-pyridyl]thio}phenyl)acrylic acid](/img/structure/B12853188.png)
